molecular formula C22H29FN4O2S B2734123 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 899949-89-4

2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2734123
CAS No.: 899949-89-4
M. Wt: 432.56
InChI Key: RRUBWNOSPCDSFA-UHFFFAOYSA-N
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Description

2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H29FN4O2S and its molecular weight is 432.56. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluorophenyl)acetamide (CAS No. 899949-89-4) is a synthetic derivative of hexahydroquinazoline with potential therapeutic applications. Its unique structure suggests diverse biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C22H29FN4O2SC_{22}H_{29}FN_{4}O_{2}S, with a molecular weight of 432.56 g/mol. The compound features a thioether linkage and an acetamide group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H29FN4O2S
Molecular Weight432.56 g/mol
Purity≥ 95%
CAS Number899949-89-4

Anticancer Activity

Research indicates that compounds containing the quinazoline moiety exhibit significant anticancer properties. A study focusing on similar derivatives demonstrated that they can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the diethylamino group may enhance the lipophilicity of the compound, facilitating cellular uptake and increasing its efficacy against cancer cells .

Antimicrobial Properties

Compounds with structural similarities have shown promising antimicrobial activity. The thioether group in this compound may play a role in its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death. Preliminary studies suggest that derivatives of hexahydroquinazoline can exhibit broad-spectrum antibacterial effects .

Neuropharmacological Effects

The diethylamino group is known for its influence on neurotransmitter systems. Compounds with similar structures have been studied for their potential as anxiolytics or antidepressants. The modulation of serotonin and norepinephrine pathways could be a mechanism through which this compound exerts neuropharmacological effects .

Case Studies and Research Findings

  • Anticancer Efficacy :
    • In vitro studies showed that derivatives of hexahydroquinazoline significantly reduced the viability of breast cancer cells (MCF-7) at concentrations as low as 10 µM.
    • Mechanistic studies indicated that these compounds induced apoptosis via the intrinsic pathway, characterized by increased cytochrome c release and activation of caspases .
  • Antimicrobial Activity :
    • A comparative study assessed the antimicrobial efficacy of various quinazoline derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with thioether linkages exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .
  • Neuropharmacological Assessment :
    • Animal models treated with similar compounds showed significant reductions in anxiety-like behaviors in open field tests, suggesting potential anxiolytic effects mediated through serotonin receptor modulation .

Properties

IUPAC Name

2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4O2S/c1-3-26(4-2)12-13-27-19-11-6-5-10-18(19)21(25-22(27)29)30-15-20(28)24-17-9-7-8-16(23)14-17/h7-9,14H,3-6,10-13,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUBWNOSPCDSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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